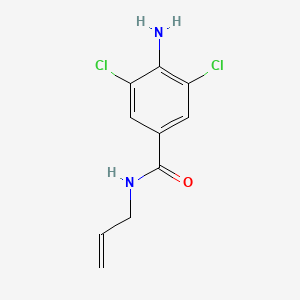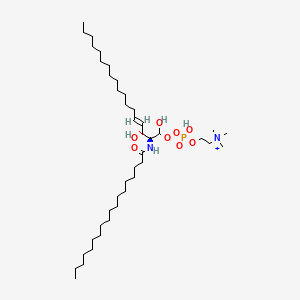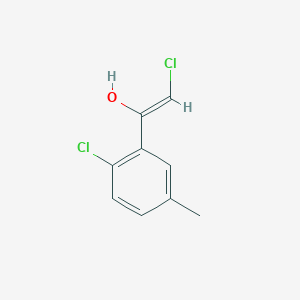
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol typically involves the chlorination of 2-chloro-5-methylphenylacetylene. This reaction is carried out under controlled conditions to ensure the selective formation of the (Z)-isomer. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at low temperatures to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(2-chloro-5-methylphenyl)ethanone
- 2-chloro-1-(2-chloro-5-methylphenyl)ethanol
- 2-chloro-1-(2-chloro-5-methylphenyl)ethane
Uniqueness
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-5,12H,1H3/b9-5- |
InChI Key |
XZEGRUBZPYTGQW-UITAMQMPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)/C(=C/Cl)/O |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
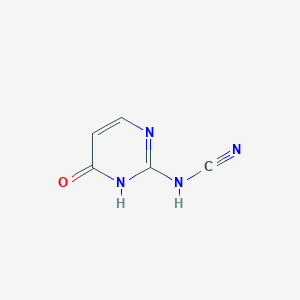

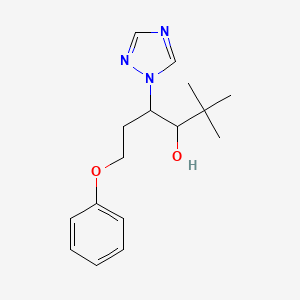
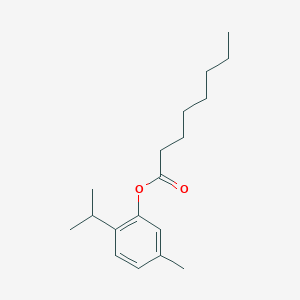
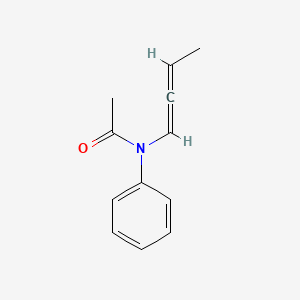
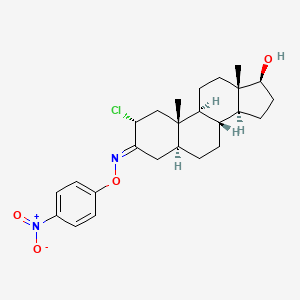
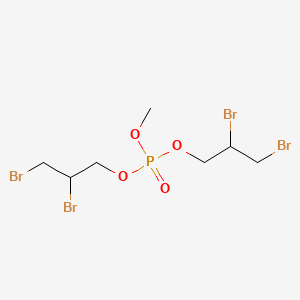
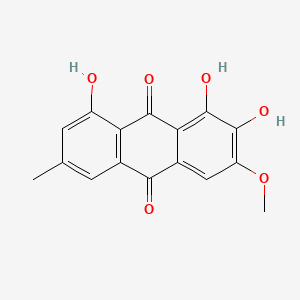
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)

